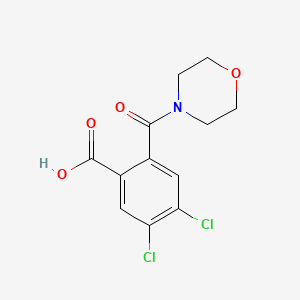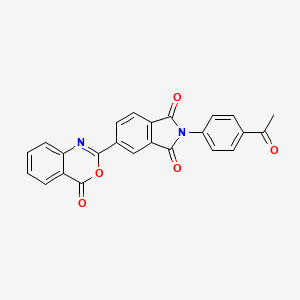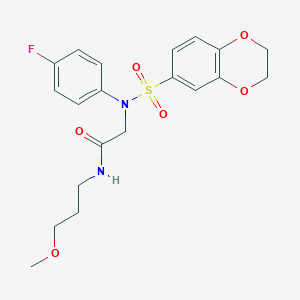![molecular formula C12H25N3O2 B5013200 ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5013200.png)
ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate, commonly known as EDP-239, is a chemical compound that belongs to the class of piperidinecarboxylates. It is a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is involved in the regulation of various physiological processes. EDP-239 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
EDP-239 exerts its pharmacological effects by selectively inhibiting the ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate enzyme, which is highly expressed in the striatum of the brain. This enzyme is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which are important for the regulation of neuronal function and synaptic plasticity.
Biochemical and Physiological Effects
EDP-239 has been shown to increase cAMP and cGMP levels in the striatum of the brain, which leads to increased neuronal activity and improved cognitive function. It has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
EDP-239 has several advantages for use in laboratory experiments, including its high selectivity for ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, its high potency and selectivity can also pose challenges for its use in animal models, and its potential side effects on other physiological processes need to be carefully evaluated.
Orientations Futures
There are several potential future directions for the research and development of EDP-239, including the evaluation of its therapeutic potential in other neurological and psychiatric disorders, the development of more selective and potent ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate inhibitors, and the investigation of its effects on other physiological processes and systems. Additionally, the development of novel drug delivery methods and formulations could improve the efficacy and safety of EDP-239 for clinical use.
Méthodes De Synthèse
The synthesis of EDP-239 involves a multi-step process that begins with the reaction of N-(4-chlorobutyl)-N,N-dimethylamine with 1-methylpiperidine-2,6-dione to form the intermediate compound N-(4-chlorobutyl)-1-methylpiperidine-2,6-dione. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product EDP-239.
Applications De Recherche Scientifique
EDP-239 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, Parkinson's disease, and Alzheimer's disease. It has been shown to improve cognitive function and reduce motor deficits in animal models of these diseases.
Propriétés
IUPAC Name |
ethyl 4-[2-(dimethylamino)ethylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-4-17-12(16)15-8-5-11(6-9-15)13-7-10-14(2)3/h11,13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOCTAXYCRAVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5013118.png)
![5-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5013119.png)

![3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B5013130.png)
![1-(3-chloro-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5013135.png)
![1-(2-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5013150.png)


![5,5'-oxybis[2-(4-mercaptophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5013173.png)
![6-(6-chloro-1,3-benzodioxol-5-yl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013178.png)

![N-(2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}ethyl)benzenesulfonamide](/img/structure/B5013188.png)

![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5013209.png)